molecular formula C12H14BrNO B1289166 4-Bromo-2-(piperidin-1-yl)benzaldehyde CAS No. 643094-36-4

4-Bromo-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1289166
CAS No.: 643094-36-4
M. Wt: 268.15 g/mol
InChI Key: XXUZQWXJQVBTTG-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a piperidine ring.

Scientific Research Applications

4-Bromo-2-(piperidin-1-yl)benzaldehyde has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning” according to its safety information . It may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde. One common method includes the reaction of 2-(piperidin-1-yl)benzaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to modulation of biochemical pathways. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Comparison: 4-Bromo-2-(piperidin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and biological assays .

Properties

IUPAC Name

4-bromo-2-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUZQWXJQVBTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623196
Record name 4-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643094-36-4
Record name 4-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluorobenzaldehyde (3.0 g), piperidine (2.93 ml) and potassium carbonate (5.11 g) in N,N-dimethylformamide (30 ml) was stirred at 100° C. for 12 hours. The mixture was cooled to room temperature. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with water, saturated aqueous ammonium chloride solution and brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=9/1) to give 4-bromo-2-(1-piperidinyl)benzaldehyde (3.5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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